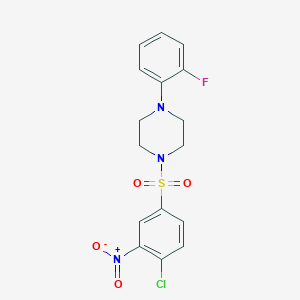
1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene” is a complex organic molecule that contains several functional groups. These include a chlorobenzene ring, a fluorobenzene ring, a piperazine ring, a sulfonyl group, and a nitro group .
Molecular Structure Analysis
The presence of different functional groups in the molecule would result in a complex three-dimensional structure. The electron-withdrawing nitro group and the electron-donating piperazine ring could potentially influence the reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the sulfonyl group could influence its solubility .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research by Janakiramudu et al. (2017) on sulfonamides and carbamates derived from similar structural frameworks has demonstrated significant antimicrobial and antifungal activities. These compounds, synthesized through reactions with aryl sulfonyl chlorides, showed promising activity against several bacterial strains and fungi, indicating the potential of sulfonyl-containing compounds for developing new antimicrobial agents.
Material Science and Optical Properties
Li et al. (2004) developed a novel synthetic strategy for polyphosphazenes with second-order nonlinear optical chromophore, using sulfonyl groups as acceptors. This research Li et al. (2004) demonstrates the application of sulfonyl-containing compounds in material science, particularly in the development of polymers with desirable optical properties for potential use in photonic devices.
Catalysis and Nucleophilic Substitution Reactions
Studies on the catalysis by amine salts in aromatic nucleophilic substitution reactions Hirst & Onyido (1984) have shown that compounds similar to "1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene" can be used to study the mechanisms of such reactions. This research provides insights into the interactions between sulfonyl-containing compounds and nucleophiles, which are crucial for the synthesis of various chemical entities.
Carbonic Anhydrase Inhibitors
Research on the synthesis of [1,4]oxazepine-based primary sulfonamides Sapegin et al. (2018) highlights the role of the sulfonamide group in facilitating ring formation. These compounds exhibited strong inhibition of carbonic anhydrases, indicating the potential of sulfonyl-containing compounds in the development of new inhibitors for therapeutic applications.
Fluoroalkyl Nitrophenyl Ethers
The synthesis of fluoroalkyl nitrophenyl ethers Prescher et al. (1996) involves methods that could be applicable to the synthesis of "this compound." These synthetic approaches highlight the versatility of fluoro and nitro groups in chemical synthesis, providing pathways to novel compounds with potential applications across various fields of chemistry.
Safety and Hazards
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals such as antipsychotics and antihistamines . The fluorophenyl group might also interact with certain biological targets, but without specific studies, it’s hard to determine the exact targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target. Piperazine derivatives often act as antagonists or agonists at various receptors . The sulfonyl and nitro groups might also play a role in the compound’s interaction with its targets.
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-13-6-5-12(11-16(13)21(22)23)26(24,25)20-9-7-19(8-10-20)15-4-2-1-3-14(15)18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYTXLBCUHEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

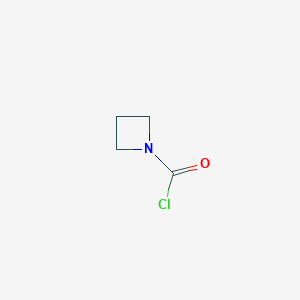
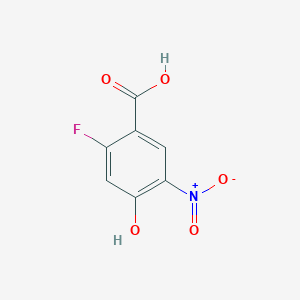
![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)
![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)
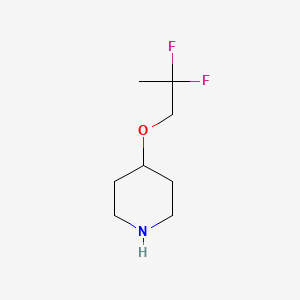
![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
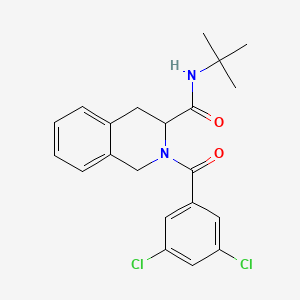
![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)
![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)
